Diacetylpyridine

Overview

Description

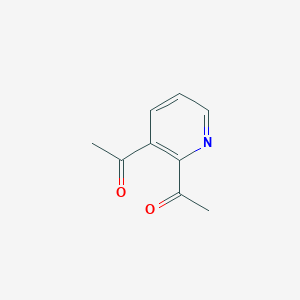

2,6-Diacetylpyridine (DAP) is a symmetric pyridine derivative featuring two acetyl groups at the 2 and 6 positions. Its structure enables versatile coordination chemistry, making it a cornerstone ligand in synthesizing metal complexes with applications in catalysis, biomedicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diacetylpyridine typically begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process can be achieved using oxidizing agents such as potassium permanganate or selenium dioxide. The diketone can then be formed from the diester of picolinic acid groups through a Claisen condensation reaction. The resulting adduct can be decarboxylated to yield diacetylpyridine .

Another method involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide, which provides an alternative synthesis route for the diketone .

Industrial Production Methods: In industrial settings, the preparation of 2,6-diacetylpyridine can be carried out using alkali metal or alkaline earth metal as the alkaline reagent. The Claisen condensation of 2,6-pyridine dicarboxylic acid diethyl ester and ethyl acetate is performed to obtain 2,6-diacetylpyridine. This method is advantageous as it does not require special treatment for the reaction raw materials and the alkaline reagent .

Chemical Reactions Analysis

Types of Reactions: Diacetylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

Reduction: Reduction of this compound can yield dihydropyridine derivatives.

Substitution: It can participate in substitution reactions to form Schiff base ligands through condensation with substituted anilines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, selenium dioxide.

Reduction: Sodium borohydride.

Substitution: Substituted anilines, hydroxylamine hydrochloride.

Major Products:

Oxidation Products: Oximes, hydrazones.

Reduction Products: Dihydropyridine derivatives.

Substitution Products: Schiff base ligands.

Scientific Research Applications

Analytical Chemistry

Spectrophotometric Methods

Diacetylpyridine is frequently employed as a reagent in spectrophotometric methods for the determination of metal ions. For instance, 2,6-diacetylpyridine-bis-4-phenyl-3-thiosemicarbazone (DAPBPTSC) has been developed for the selective extraction and determination of cadmium(II) in food and water samples. The complex formed exhibits maximum absorbance at around 390 nm, demonstrating its utility in environmental monitoring and food safety .

Table 1: Spectrophotometric Applications of this compound Derivatives

Biochemical Applications

Antimicrobial Activity

this compound derivatives have shown promising antimicrobial properties. Studies have demonstrated that metal complexes derived from DAP exhibit significant antibacterial and antifungal activities. For example, platinum metal complexes synthesized from DAP and thiosemicarbazide were tested against various pathogens, showing efficacy comparable to standard antibiotics .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of DAP-derived complexes, it was found that certain platinum complexes displayed potent activity against both bacterial and fungal strains. The results indicated that these complexes could serve as potential alternatives to traditional antimicrobial agents .

Material Science

Catalysis

this compound is utilized in the synthesis of various catalysts, particularly in organometallic chemistry. For instance, tris(cyclopentadienyl)lanthanide complexes incorporating DAP derivatives have been reported as effective catalysts for hydroboration reactions of aldehydes and ketones . This application highlights DAP's role in facilitating chemical transformations in synthetic organic chemistry.

Synthesis of Bioactive Compounds

Bioactive Scaffolds

In medicinal chemistry, DAP serves as a scaffold for synthesizing bioactive compounds. Its derivatives have been explored for their potential anti-cancer properties and as precursors for developing new pharmaceuticals. The synthesis of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine has been linked to enhanced biological activity against cancer cell lines .

Mechanism of Action

The mechanism of action of diacetylpyridine primarily involves its ability to form coordination complexes with metal ions. These complexes can traverse a wide range of oxidation states, making them effective catalysts in various chemical reactions. The molecular targets and pathways involved include the formation of Schiff base ligands and macrocyclic tetradentate ligands through condensation reactions .

Comparison with Similar Compounds

2-Acetylpyridine

Structural Differences: Lacks the second acetyl group, reducing symmetry and denticity. Coordination Chemistry: Forms monodentate or bidentate ligands, unlike DAP’s multidentate capability. For example, 2-acetylpyridine Schiff bases coordinate via the pyridine nitrogen and acetyl oxygen, limiting metal center saturation. Applications: Primarily used in smaller complexes for antimicrobial or catalytic roles. Notably, its reduced denticity diminishes utility in high-nuclearity clusters compared to DAP.

2,6-Diformylpyridine

Synthetic Challenges: Reactions with amines (e.g., benzylamine) often yield impure products, unlike DAP’s more reliable condensations (). Coordination Flexibility: The formyl groups enable stronger π-backbonding with metals, favoring low-spin configurations in Fe(II) complexes. However, DAP’s acetyl groups provide steric bulk, stabilizing high-spin states in Fe(III) complexes. Applications: Limited in biological systems due to hydrolysis susceptibility but effective in photoluminescent materials.

Diquinolinylpyridine Derivatives

Synthesis: DAP reacts with isatin to form diquinolinylpyridines, which are precursors for ammonium oxalate salts with enhanced solubility (). Coordination vs. DAP: These derivatives act as rigid, planar ligands, contrasting with DAP’s flexibility. Their extended π-conjugation improves intercalation in DNA but reduces adaptability in polymetallic clusters.

Bis(hydrazones) and Thiosemicarbazones

Denticity : DAP bis(hydrazones) (e.g., H₂daptsc) exhibit variable denticity (tridentate to heptadentate), enabling diverse coordination modes (). In contrast, 2-acetylpyridine hydrazones are typically tridentate.

Biological Activity : Zn(II) complexes of DAP thiosemicarbazones show antifungal activity (), while Cu(II) DAP hydrazones display higher cytotoxicity than analogous 2-acetylpyridine complexes ().

Data Tables

Table 1: Structural and Functional Comparison of DAP and Analogues

| Compound | Substituents | Typical Denticity | Key Applications | Stability |

|---|---|---|---|---|

| 2,6-Diacetylpyridine | Acetyl (2,6) | Tri- to Heptadentate | Anticancer, DNA binding, Mn clusters | High (aromatic) |

| 2-Acetylpyridine | Acetyl (2) | Mono-/Bidentate | Antimicrobial, catalysis | Moderate |

| 2,6-Diformylpyridine | Formyl (2,6) | Bi-/Tridentate | Photoluminescent materials | Low (hydrolysis-prone) |

| Diquinolinylpyridines | Quinoline (2,6) | Tridentate | DNA intercalation | High (rigid) |

Table 2: Metal Complexes Derived from DAP vs. Analogues

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-diacetylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of 2,6-diacetylpyridine typically involves Friedel-Crafts acylation of pyridine derivatives. Key literature (e.g., Bacon & Lisher, 1980) highlights the use of acetylating agents under controlled anhydrous conditions. Optimization includes adjusting stoichiometry, temperature (maintained at 80–100°C), and catalyst selection (e.g., AlCl₃). Purity can be enhanced via recrystallization from ethanol, yielding characteristic melting points of 79–82°C .

Q. What spectroscopic techniques are most effective for characterizing 2,6-diacetylpyridine, and how should data be interpreted?

- Methodological Answer :

- IR/Raman Spectroscopy : Identify carbonyl stretching vibrations (C=O) near 1670–1700 cm⁻¹, with pyridine ring vibrations at 1550–1600 cm⁻¹ .

- X-ray Crystallography : Resolve molecular geometry, such as antiperiplanar alignment of carbonyl groups relative to the pyridine nitrogen, as demonstrated in co-crystals with resorcinol .

- NMR : Use NMR to distinguish acetyl protons (δ ~2.6 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .

Q. What safety protocols should be followed when handling 2,6-diacetylpyridine in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation/ingestion; work in a fume hood. Store in a cool, dry place away from oxidizers. In case of exposure, rinse skin/eyes with water and seek medical attention. Safety data sheets (SDS) provide detailed hazard management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structures or hydrogen bonding patterns of 2,6-diacetylpyridine co-crystals?

- Methodological Answer : Contradictions may arise from variations in crystallization solvents or temperature. To address this:

- Perform comparative X-ray studies under standardized conditions (e.g., 173 K for reduced thermal motion) .

- Analyze hydrogen bond metrics (e.g., O–H⋯O distances and angles) and compare with computational models (DFT or molecular dynamics) to validate experimental observations .

Q. What experimental design considerations are critical when studying 2,6-diacetylpyridine’s role in electrocatalytic hydrogen evolution (HER)?

- Methodological Answer :

- Ligand Design : Utilize redox non-innocent ligands (e.g., 2-hydrazinopyridine) to stabilize metal centers (e.g., Zn or Cu) and enhance electron transfer .

- Electrolyte Selection : Use methanol with triethylammonium hexafluorophosphate to maintain proton availability and ionic conductivity.

- Control Experiments : Compare catalytic currents (via cyclic voltammetry) with/without the ligand to isolate its contribution to HER efficiency .

Q. How can computational methods complement experimental data in understanding the electronic properties of 2,6-diacetylpyridine complexes?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-metal charge transfer.

- Conformational Analysis : Evaluate relative stability of antiperiplanar vs. synperiplanar carbonyl conformers using quantum-mechanical energy minimization .

- Spectroscopic Simulation : Compare computed IR/Raman spectra with experimental data to validate assignments .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported catalytic efficiencies of 2,6-diacetylpyridine-based complexes?

- Methodological Answer :

- Standardize testing conditions (e.g., pH, temperature, electrode material).

- Use controlled catalyst loading (µmol/cm²) and normalize turnover frequencies (TOF) to active sites.

- Cross-validate results with multiple techniques (e.g., Tafel analysis, electrochemical impedance spectroscopy) .

Q. Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and characterizing 2,6-diacetylpyridine derivatives?

- Methodological Answer :

Properties

IUPAC Name |

1-(2-acetylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHCQGUWHXGMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.